
Rehmannioside D
説明
レマンノシドDは、伝統的な漢方薬である地黄(Rehmannia glutinosa)の根に含まれる天然のイリドイド配糖体です。 この化合物は、抗炎症作用、抗酸化作用、神経保護作用など、さまざまな薬理作用で知られています .
2. 製法
合成経路と反応条件: レマンノシドDは、地黄の根からさまざまな抽出方法を用いて抽出することができます。一般的な方法の1つは、植物材料からイリドイド配糖体を抽出するために、エタノールまたはメタノールなどの溶媒を使用する方法です。 次に、抽出物を高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製し、レマンノシドDを単離します .
工業生産方法: 工業的な環境では、レマンノシドDの生産には、大規模な抽出と精製プロセスが関与します。地黄の根を収穫し、乾燥させ、微粉末にします。次に、粉末を溶媒抽出にかけ、ろ過と濃縮を行います。 濃縮された抽出物をさらにHPLCで精製して、高純度のレマンノシドDを得ます .
準備方法
Synthetic Routes and Reaction Conditions: Rehmannioside D can be extracted from the roots of Rehmannia glutinosa using various extraction methods. One common method involves the use of ethanol or methanol as solvents to extract the iridoid glycosides from the plant material. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The roots of Rehmannia glutinosa are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by filtration and concentration. The concentrated extract is further purified using HPLC to obtain high-purity this compound .
化学反応の分析
Structural Characteristics and Fragmentation Pathways
Rehmannioside D (C₂₁H₃₂O₁₅) is a triglycoside with a molecular ion peak at m/z 542.2057 [M + NH₄]⁺ under LC-MS conditions . Its fragmentation pattern involves sequential losses of glycosidic units and water:
-
Primary cleavage : Loss of a hexose (C₆H₁₂O₆) to form m/z 345.1170 .
-
Secondary cleavage : Further loss of a hexose yields m/z 183.0648 .
-
Tertiary fragmentation : Subsequent dehydration (H₂O loss) produces ions at m/z 165.0538 and 147.0438 .
These pathways confirm its iridoid glycoside structure, characterized by a cyclopentane ring and hemiacetal functional groups .
Hydrolysis and Thermal Degradation
During steam processing, this compound degrades into smaller glycosides and aglycones:
Key Observations:
-
Steaming-induced hydrolysis : Prolonged steaming (Dis1–Dis9 cycles) reduces this compound content while increasing degradation products like dihydrocatalpol (m/z 382.1691) and iridoid aglycones .
-
Thermal stability : The compound’s half-life decreases at elevated temperatures, with degradation products identified via NMR (e.g., δ_C 194.0 for carbonyl groups in aldehydes) .
Table 1: Degradation Products of this compound Under Steam Processing
Product | Formula | m/z | Source Reaction |
---|---|---|---|
Dihydrocatalpol | C₁₅H₂₄O₁₀ | 382.1691 | Hexose loss + hydration |
Iridoid aglycone | C₉H₁₃O₃ | 169.0853 | Complete deglycosylation |
5-Hydroxymethylfurfural | C₆H₆O₃ | 127.0383 | Sugar dehydration |
Enzymatic and Acid-Catalyzed Reactions
-
Enzymatic hydrolysis : β-Glucosidases cleave this compound’s glycosidic bonds, releasing glucose and rehmannioside aglycone .
-
Acid treatment : In acidic conditions (pH < 3), the compound undergoes ring-opening reactions, forming furan derivatives such as 5-hydroxymethylfurfural (5-HMF) .
Analytical Methods for Reaction Monitoring
-
LC-MS/MS : Quantified this compound using the regression equation Y = 9,843.1X + 29.667 (R² = 0.9997) .
-
UHPLC-Orbitrap-MS : Identified 21 degradation products, including rehmannioside A (m/z 542.2057) and leonuride (m/z 366.1745) .
-
¹H-¹H COSY and HMBC : Resolved structural isomers (e.g., rehmaionoside A/B) via correlation spectroscopy .
Stability and Storage Conditions
-
Temperature sensitivity : Degrades rapidly above 60°C, with a 40% reduction in content after 12 hours .
-
pH dependence : Stable in neutral pH but degrades in acidic/basic conditions, forming iridoid dimers .
Pharmacological Implications of Degradation
Degradation products like 5-HMF exhibit anti-inflammatory and neuroprotective properties, suggesting that processing enhances bioactivity despite this compound’s depletion .
科学的研究の応用
Pharmacological Properties
Rehmannioside D exhibits a range of pharmacological effects, which can be categorized as follows:
- Hypoglycemic Activity : Studies indicate that this compound can lower blood glucose levels in diabetic models. It is believed to enhance insulin sensitivity and promote glucose uptake in tissues, making it a candidate for managing diabetes .
- Hematopoietic Effects : Research has shown that this compound can stimulate erythropoiesis (the production of red blood cells) and improve blood parameters such as platelet count and reticulocyte levels in models of blood deficiency .
- Neuroprotective Effects : The compound has been linked to protective effects against neurodegenerative diseases. It may exert antioxidant properties that help mitigate oxidative stress in neuronal cells .
- Anti-inflammatory Effects : this compound has demonstrated potential in reducing inflammation, which is beneficial in conditions like rheumatoid arthritis and other inflammatory diseases .
Clinical Applications
This compound is being explored for its therapeutic potential in several clinical areas:
- Diabetes Management : Due to its hypoglycemic properties, this compound is being studied for use in dietary supplements aimed at controlling blood sugar levels in diabetic patients.
- Anemia Treatment : Its hematopoietic effects suggest a role in treating anemia, particularly forms associated with chronic diseases or nutritional deficiencies.
- Neurodegenerative Diseases : The neuroprotective effects make it a candidate for further research into treatments for conditions like Alzheimer's disease and Parkinson's disease.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
作用機序
レマンノシドDは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗炎症作用: プロ炎症性サイトカインとメディエーターの産生を阻害し、炎症を軽減します。
抗酸化作用: フリーラジカルを消去し、抗酸化酵素の活性を高め、細胞を酸化ストレスから保護します。
神経保護作用: 神経伝達物質のレベルを調節し、アポトーシスを阻害し、細胞生存を促進することで、神経細胞の損傷から保護します
6. 類似化合物の比較
レマンノシドDは、カタポール、レマンノシドA、レオンウライドなどの他のイリドイド配糖体とよく比較されます。 これらの化合物はすべて、類似の構造的特徴と薬理作用を共有していますが、レマンノシドDは、その特定のグリコシル化パターンと、強力な抗炎症作用と神経保護作用においてユニークです .
類似化合物:
- カタポール
- レマンノシドA
- レオンウライド
- アクテオシド
レマンノシドDは、そのユニークなグリコシル化の組み合わせと幅広い生物学的活性により、科学研究と治療用途における貴重な化合物となっています。
類似化合物との比較
- Catalpol
- Rehmannioside A
- Leonuride
- Acteoside
Rehmannioside D stands out due to its unique combination of glycosylation and its broad spectrum of biological activities, making it a valuable compound for scientific research and therapeutic applications.
生物活性
Rehmannioside D (RD) is a bioactive compound derived from Rehmannia glutinosa , a traditional medicinal herb widely used in East Asian medicine. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, antidiabetic, and reproductive health effects, supported by recent research findings.
1. Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties . In a study involving Sprague-Dawley rats treated with various processed forms of Rehmanniae Radix, RD was identified as one of the key components contributing to the antioxidant effects observed in the rice-steamed product (RSRR). The treatment resulted in increased levels of superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT), while decreasing malondialdehyde (MDA) levels, indicating reduced oxidative stress .
Table 1: Antioxidant Effects of this compound in Animal Studies
Parameter | Control Group | RSRR Group | Significance Level |
---|---|---|---|
SOD (U/mg) | 2.5 | 4.2 | p < 0.01 |
GSH (µmol/g) | 1.8 | 3.0 | p < 0.01 |
CAT (U/mg) | 0.5 | 1.0 | p < 0.05 |
MDA (nmol/g) | 10.5 | 6.8 | p < 0.01 |
2. Antidiabetic Effects
This compound has been shown to have beneficial effects on glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes management. In a study on diabetic rats, administration of Rehmanniae Radix extract, which contains RD, resulted in significant reductions in fasting blood glucose levels and improvements in insulin sensitivity .
Table 2: Effects of this compound on Diabetic Parameters
Parameter | Model Group | RRE Group | Significance Level |
---|---|---|---|
Body Weight Change (%) | -10.0 ± 2.0 | +10.7 ± 2.0 | p < 0.01 |
FBG (mg/dL) | 250 ± 20 | 185 ± 15 | p < 0.01 |
Glucose Uptake (%) | 25 ± 5 | 45 ± 5 | p < 0.05 |
3. Reproductive Health
Research has also highlighted the role of this compound in improving ovarian function, particularly in models of diminished ovarian reserve (DOR). In a study where DOR was induced in rats using cyclophosphamide, RD treatment led to improved estrous cycles and increased numbers of primordial and mature follicles while reducing atretic follicles . This effect appears to be mediated through the FOXO1/KLOTHO axis , which plays a crucial role in cell survival and apoptosis.
Table 3: Effects of this compound on Ovarian Function
Parameter | DOR Group | DOR + RD Group (76 mg/kg) | Significance Level |
---|---|---|---|
Estrous Cycle Regularity | Irregular | Regular | p < 0.01 |
Number of Primordial Follicles | 5 ± 1 | 15 ± 2 | p < 0.01 |
Granulosa Cell Apoptosis (%) | 30% | 10% | p < 0.05 |
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9-,10-,11-,12-,13+,14-,15-,16-,17+,18+,19+,20-,21-,22-,23+,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEFRKPLHFKTFL-SNQOEBIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317004 | |
Record name | Rehmannioside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81720-08-3 | |
Record name | Rehmannioside D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81720-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rehmannioside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。